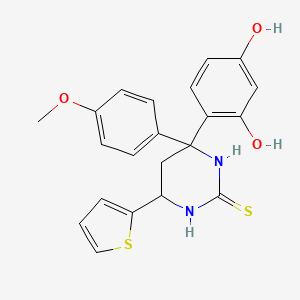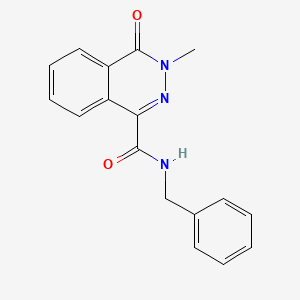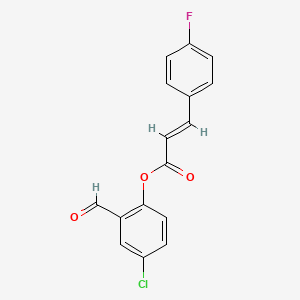![molecular formula C25H21ClFN3O2S B11076077 (2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11076077.png)
(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound featuring a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of various functional groups, including a chlorophenyl group, a fluorophenyl group, and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.
Introduction of Functional Groups: The chlorophenyl, fluorophenyl, and carboxamide groups are introduced through various substitution reactions, often using reagents like chlorinating agents, fluorinating agents, and amide-forming reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve yield.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: To streamline the purification process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring, used as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of a thiazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H21ClFN3O2S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-8-12-21(13-9-18)29-25-30(15-14-17-6-10-19(27)11-7-17)23(31)16-22(33-25)24(32)28-20-4-2-1-3-5-20/h1-13,22H,14-16H2,(H,28,32) |
InChI Key |
QNEBLEQEBQACIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11076025.png)
![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![10-[(Z)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-7-(3-methoxyphenyl)-5,6A,7,12A-tetrahydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11076046.png)
![4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11076047.png)
![1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)

![3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11076061.png)

![2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11076069.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]acetamide](/img/structure/B11076071.png)
